molecular formula C21H18N2O4 B3464021 3-(1H-benzimidazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

3-(1H-benzimidazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No. B3464021
M. Wt: 362.4 g/mol
InChI Key: DUAPDZJWZCSXDA-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .


Molecular Structure Analysis

The benzimidazole core is planar and it can form hydrogen bonds, contributing to its stability . The dihedral angle between the five-membered imidazole ring and the attached six-membered benzene ring is small .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including transition metal-catalyzed reactions and reductive cyclization reactions .

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzimidazole derivatives are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its exact structure. For example, some benzimidazole compounds may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic approaches, exploring their potential as therapeutic agents, and improving their safety profiles .

properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-4-13-9-14-18(10-17(13)27-12(3)24)26-11(2)19(20(14)25)21-22-15-7-5-6-8-16(15)23-21/h5-10H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAPDZJWZCSXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-benzimidazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate
Reactant of Route 2
Reactant of Route 2
3-(1H-benzimidazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate
Reactant of Route 3
Reactant of Route 3
3-(1H-benzimidazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate
Reactant of Route 4
3-(1H-benzimidazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate
Reactant of Route 5
Reactant of Route 5
3-(1H-benzimidazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate
Reactant of Route 6
3-(1H-benzimidazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate

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